4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
Description
Properties
Molecular Formula |
C7H4N4O |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-2-5-1-6-7(12)9-4-10-11(6)3-5/h1,3-4H,(H,9,10,12) |
InChI Key |
IUTMHDDNMSWORI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1C#N |
Origin of Product |
United States |
Preparation Methods
Preparation from Pyrrole Derivatives
One of the most common routes involves starting from substituted pyrrole-2-carboxylates or pyrrole-2-carboxamides. The key steps include:
- N-amination of pyrrole derivatives using reagents such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine.
- Cyclization under heating (e.g., 165°C in DMF) to form the bicyclic pyrrolotriazine core.
- Deoxidation or halogenation steps to introduce substituents such as chloro groups at specific positions, enhancing reactivity for further modifications.
For example, diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate undergoes N-amination followed by cyclization and treatment with POCl3 to yield ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f]triazine-6-carboxylate with high yield.
Intramolecular Cyclization and Rearrangement of Pyrrolooxadiazines
A notable method involves the nucleophile-induced rearrangement of pyrrolooxadiazines to yield pyrrolo[2,1-f]triazin-4(3H)-ones, which are closely related to the target compound.
- Starting from 1,2-biscarbamoyl-substituted 1H-pyrroles, regioselective intramolecular cyclization is induced using reagents such as triphenylphosphine, bromine, and triethylamine in dichloromethane.
- The reaction proceeds rapidly under mild conditions (0 °C, 5 minutes), producing the triazinone core with excellent regioselectivity.
- The nature of halogen sources and N-functional groups significantly influences the regioselectivity.
- Rearrangement reactions are facilitated by lithium or sodium counter ions, promoting efficient conversion to the triazinone structure.
This method stands out for its mild conditions and short reaction times compared to traditional high-temperature, long-duration protocols.
One-Pot Amination and Cyclization via Leuckart Reaction Conditions
Another efficient synthetic protocol involves a one-pot process combining:
- Amination of pyrrole-2-carboxylate derivatives using chloramine to form N-aminated intermediates.
- Subsequent cyclization under Leuckart reaction conditions (heating with formamide and ammonium acetate at 130–140°C for 10–12 hours under nitrogen).
- This approach yields the fused triazine ring system in good to excellent yields and is applicable to various substituted pyrroles and indoles.
Transition Metal-Mediated and Multistep Syntheses
Some strategies employ transition metals to mediate cyclization or facilitate bond formation in multistep sequences:
- Metal catalysts (e.g., palladium, copper) can promote cross-coupling or cyclization steps.
- Multistep routes often start from halogenated pyrroles or related heterocycles, involving amination, cyclization, and functional group transformations.
- These methods are useful for introducing diverse substituents and tailoring the compound for specific biological activities.
Comparative Summary of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-amination of pyrrole derivatives | O-(diphenylphosphinyl)hydroxylamine, DMF, POCl3 | High yield, well-established | Requires high temperature (165°C) |
| Intramolecular cyclization of biscarbamoyl pyrroles | Triphenylphosphine, Br2, Et3N, 0 °C, 5 min | Mild conditions, rapid, regioselective | Sensitive to halogen source choice |
| One-pot amination and Leuckart reaction | Chloramine, formamide, ammonium acetate, 130–140°C | Efficient, applicable to diverse substrates | Longer reaction time (10–12 h) |
| Transition metal-mediated synthesis | Pd, Cu catalysts, multistep sequences | Versatile, allows diverse substitutions | More complex, catalyst cost |
| Rearrangement of pyrrolooxadiazines | Nucleophiles, lithium/sodium counter ions | Mild, practical, high regioselectivity | Requires specific precursors |
Detailed Research Findings
- Yield and Selectivity: The rearrangement and intramolecular cyclization methods yield triazine derivatives in high purity and yield, often exceeding 80–90% under optimized conditions.
- Regioselectivity: Influenced by the halogen source and N-substituents; lithium and sodium counter ions favor formation of the desired regioisomer.
- Reaction Time and Temperature: Newer methods reduce reaction times drastically (to minutes) and lower temperatures (0 °C), improving scalability and energy efficiency.
- Substrate Scope: Methods accommodate various substituted pyrroles and indoles, allowing structural diversity important for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Biological Applications
This compound has shown promise in several biological applications:
-
Anticancer Activity:
- Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties:
- Neuroprotective Effects:
Synthetic Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules:
- Building Block for Heterocycles:
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science:
- Dyes and Pigments:
- Polymer Additives:
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine were synthesized and tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed significant bacteriostatic effects at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The pyrrolo[2,1-f][1,2,4]triazine core is structurally distinct from other fused heterocycles, such as pyrrolo[1,2-a]pyridine or thieno[3,2-b]pyridine, which lack the triazine ring. These differences impact electronic properties and binding affinities. For example:
- Pyrrolo[1,2-c]imidazole derivatives () feature an imidazole ring instead of triazine, altering hydrogen-bonding capabilities .
Functional Group Modifications
The nitrile group in 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is critical for its bioactivity. Comparisons with analogs bearing different substituents:
*Calculated based on molecular formula C₇H₅N₅O.
Key Observations:
- The nitrile group confers metabolic stability and compact molecular geometry, favoring kinase binding .
- Ester derivatives (e.g., methyl carboxylate) are often synthetic intermediates rather than bioactive agents, highlighting the nitrile’s role in direct target engagement .
- Amino-substituted analogs (e.g., ) exhibit enhanced solubility but may require additional functionalization (e.g., piperidin-3-ol) for pharmacokinetic optimization .
Biological Activity
The compound 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a member of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered attention for its diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity through various studies and findings.
Structure and Synthesis
The structural formula of this compound can be represented as follows:
Synthesis methods for this compound typically involve multi-step reactions starting from simpler triazine or pyrrole derivatives. Various synthetic strategies have been developed to optimize yield and purity.
1. Inhibition of Kinases
The primary biological activity attributed to this compound is its ability to inhibit specific kinases involved in cancer progression:
- Phosphatidylinositol 3-Kinase (PI3K) : This compound has been shown to inhibit the PI3K signaling pathway, which is crucial in many cancers. Inhibition of this pathway can lead to reduced tumor cell proliferation and survival .
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Studies indicate that derivatives of this compound exhibit potent inhibitory effects on VEGFR-2 with IC50 values in the low micromolar range. For instance, certain derivatives showed IC50 values as low as 0.066 µM against VEGFR-2 .
2. Antiproliferative Effects
Research has demonstrated that compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit significant antiproliferative activity against various human tumor cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | DiFi (colon cancer) | 0.100 |
| Compound 2 | HUVECs (endothelial) | 0.066 |
| Compound 3 | N87 (gastric cancer) | 0.061 |
These findings suggest that modifications at specific positions on the pyrrolo[2,1-f][1,2,4]triazine nucleus can enhance biological activity while maintaining selectivity .
3. Case Studies
Several case studies illustrate the efficacy of this compound in vivo:
- Xenograft Models : In studies involving human lung carcinoma xenografts in mice models, compounds derived from pyrrolo[2,1-f][1,2,4]triazine demonstrated significant tumor growth inhibition when administered both subcutaneously and orally .
- Dual Inhibition : Some derivatives have been reported as dual inhibitors targeting both EGFR and HER2 pathways with IC50 values reaching as low as 0.006 µM for HER2 . This dual activity presents a promising avenue for treating cancers with complex signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
